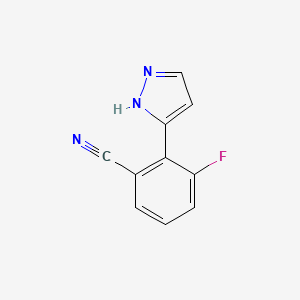

3-fluoro-2-(1H-pyrazol-5-yl)benzonitrile

Description

3-Fluoro-2-(1H-pyrazol-5-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a pyrazole ring at the 2-position. This compound is of interest due to its structural versatility, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula |

C10H6FN3 |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

3-fluoro-2-(1H-pyrazol-5-yl)benzonitrile |

InChI |

InChI=1S/C10H6FN3/c11-8-3-1-2-7(6-12)10(8)9-4-5-13-14-9/h1-5H,(H,13,14) |

InChI Key |

QXAXVZNPPZGFOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=NN2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-4-(1H-Pyrazol-5-yl)Benzonitrile Hydrochloride

- Structure : Substitutes fluorine with chlorine at the benzonitrile core and adds a hydrochloride salt.

- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter lipophilicity and electronic properties, influencing solubility and target interactions. The hydrochloride salt enhances crystallinity and stability, making it suitable for pharmaceutical formulations .

- Synthesis : Likely involves nucleophilic aromatic substitution or cross-coupling reactions, analogous to methods used for fluorinated derivatives .

3-Fluoro-2-(Pyrimidin-2-yl)Benzonitrile

- Structure : Replaces the pyrazole ring with a pyrimidine group.

- However, the absence of a pyrazole ring reduces tautomeric flexibility, which could limit conformational adaptability in biological systems .

- Synthesis : Utilizes Suzuki-Miyaura coupling with a pyrimidine boronic ester, highlighting the versatility of palladium-catalyzed cross-couplings for aryl-heterocycle bond formation .

Modifications to the Pyrazole Ring

3-Chloro-5-{[5-({[3-Fluoro-5-(Trifluoromethyl)Benzyl]Amino}Methyl)-3-Methyl-1H-Pyrazol-4-yl]Oxy}Benzonitrile (CAS 473922-26-8)

- Structure: Incorporates a trifluoromethylbenzylamino-methyl group on the pyrazole ring and adds a chlorine substituent on the benzonitrile core.

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the chlorine atom may sterically hinder interactions with hydrophobic binding pockets. This compound’s larger substituents suggest optimized selectivity for specific targets, such as kinases or GPCRs .

2-Chloro-4-(1H-Pyrazol-3-yl)Benzonitrile

- Structure : Tautomer of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, differing in the position of the hydrogen atom on the pyrazole ring.

- Impact : Tautomerism affects electronic distribution and hydrogen-bonding capabilities. The 3H-tautomer may exhibit distinct binding modes compared to the 5H-form, underscoring the importance of tautomeric equilibria in drug design .

Heterocycle Replacement and Annulation

3-[6-Bromo-2-Fluoro-3-(1H-Pyrazolo[3,4-c]Pyridazin-3-ylMethyl)Phenoxy]-5-Chlorobenzonitrile

- Structure : Replaces the pyrazole with an annulated pyrazolo-pyridazine system and adds bromine/chlorine substituents.

- Bromine’s steric bulk may reduce solubility but enhance halogen-bonding interactions .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.